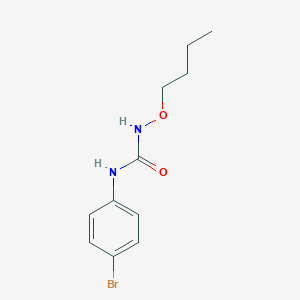
N-(4-bromophenyl)-N'-butoxyurea
Description
Properties
Molecular Formula |
C11H15BrN2O2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-butoxyurea |
InChI |
InChI=1S/C11H15BrN2O2/c1-2-3-8-16-14-11(15)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15) |
InChI Key |
ZXTPHXRDXYMCEU-UHFFFAOYSA-N |
SMILES |
CCCCONC(=O)NC1=CC=C(C=C1)Br |
Canonical SMILES |
CCCCONC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituted ureas with variations in N-aryl and N'-alkoxy groups exhibit distinct physicochemical and biological properties. Key analogues include:
Structural Insights :
- The butoxy group in this compound introduces greater conformational flexibility compared to methoxy or methyl groups in metobromuron and bromuron. This may enhance membrane permeability in biological systems .
- Crystal structure analysis of N-(4-bromophenyl)urea reveals a dihedral angle of 47.8° between the urea core and phenyl ring, stabilized by N–H···O hydrogen bonds. Similar angles in analogues influence packing efficiency and solubility .
Physicochemical Properties
- However, hydrogen bonding in the urea core (as seen in N-(4-bromophenyl)urea crystals) may counterbalance this effect .
- Thermodynamic Stability : DFT studies on analogous ureas suggest that electron-withdrawing groups (e.g., bromine) stabilize the urea core via resonance effects, enhancing thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


